DC4SMe

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DC4SMe is a phosphate prodrug of the cytotoxic DNA alkylating agent DC4. It is primarily used in the synthesis of antibody-drug conjugates (ADC) for targeted cancer therapy. The compound exhibits potent cytotoxicity against various cancer cell lines, making it a valuable tool in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

DC4SMe is synthesized through a series of chemical reactions starting from the parent compound DC4The reaction conditions typically include the use of organic solvents and catalysts to facilitate the phosphorylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in specialized facilities equipped with advanced chemical synthesis equipment .

Chemical Reactions Analysis

Types of Reactions

DC4SMe undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution

Major Products Formed

Scientific Research Applications

DC4SMe has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in studies involving DNA alkylation and its effects on cellular processes.

Medicine: Integral in the development of targeted cancer therapies, particularly in the form of ADCs.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

DC4SMe exerts its effects by alkylating DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA itself and various proteins involved in DNA repair and replication pathways .

Comparison with Similar Compounds

Similar Compounds

Duocarmycin: Another DNA alkylating agent with similar cytotoxic properties.

Maytansinoid: Used in ADCs for targeted cancer therapy.

Auristatin: A potent cytotoxic agent used in ADCs

Uniqueness of DC4SMe

This compound is unique due to its phosphate prodrug form, which enhances its solubility and stability, making it more suitable for use in ADCs compared to other similar compounds .

Biological Activity

DC4SMe is a compound recognized for its potent biological activity, particularly as a cytotoxic agent in cancer treatment. This article explores its mechanisms of action, applications in medicinal chemistry, and relevant case studies that highlight its efficacy and potential in clinical settings.

This compound functions primarily as a prodrug of a cytotoxic DNA alkylator. Its biological activity is centered on the following mechanisms:

- DNA Crosslinking : this compound forms covalent bonds with DNA, leading to crosslinking that disrupts the normal function of DNA during replication and transcription. This mechanism is particularly effective against rapidly dividing cancer cells, causing cell death through apoptosis .

- Selective Targeting : The design of this compound aims to enhance delivery to cancer cells while minimizing systemic toxicity. This selectivity is crucial for improving therapeutic outcomes in oncology.

Applications in Medicinal Chemistry

This compound has several applications in the field of medicinal chemistry:

- Antibody-Drug Conjugates (ADCs) : Its ability to be activated within the body makes this compound a candidate for use in ADCs, where it can target specific cancer cells while sparing normal tissues .

- Cytotoxicity Assays : In vitro studies have demonstrated its effectiveness in various cytotoxicity assays, including those measuring membrane integrity and cell viability. These assays are essential for assessing the potential therapeutic index of this compound .

Comparative Analysis with Similar Compounds

A comparison with structurally or functionally similar compounds highlights the unique features of this compound:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Calicheamicin | DNA alkylation and crosslinking | Binds in the minor groove of DNA |

| CC-1065 | Alkylating agent with high cytotoxicity | Exhibits potent antitumor activity |

| Mycophenolic Acid | Immunosuppressive agent | Primarily used in transplant medicine |

| This compound | Cytotoxic DNA alkylator | Designed as a prodrug to enhance delivery |

This compound stands out due to its specific design aimed at enhancing therapeutic efficacy while minimizing adverse effects.

Case Studies and Research Findings

Several case studies have examined the biological activity of this compound, providing insights into its efficacy and safety profile:

- In Vitro Cytotoxicity Studies : Research has shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. For example, assays using immortalized cell lines demonstrated a dose-dependent response, indicating its potential as an effective anticancer agent .

- Mechanistic Studies : Investigations into the mechanisms of action revealed that this compound induces apoptosis through activation of caspases and disruption of mitochondrial membrane potential. These findings were corroborated by assays such as TUNEL and comet assays, which assessed DNA fragmentation and cellular integrity .

- Comparative Efficacy : In comparative studies with other cytotoxic agents, this compound showed superior efficacy against specific cancer types, suggesting its potential role in combination therapies or as a standalone treatment option .

Properties

Molecular Formula |

C35H31ClN5O7PS2 |

|---|---|

Molecular Weight |

764.2 g/mol |

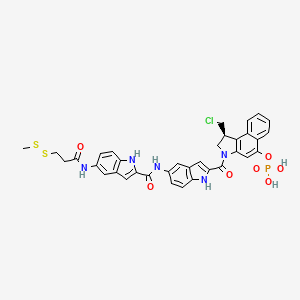

IUPAC Name |

[(1S)-1-(chloromethyl)-3-[5-[[5-[3-(methyldisulfanyl)propanoylamino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate |

InChI |

InChI=1S/C35H31ClN5O7PS2/c1-50-51-11-10-32(42)37-22-6-8-26-19(12-22)14-28(39-26)34(43)38-23-7-9-27-20(13-23)15-29(40-27)35(44)41-18-21(17-36)33-25-5-3-2-4-24(25)31(16-30(33)41)48-49(45,46)47/h2-9,12-16,21,39-40H,10-11,17-18H2,1H3,(H,37,42)(H,38,43)(H2,45,46,47)/t21-/m1/s1 |

InChI Key |

GUHZUPDFYIAIMU-OAQYLSRUSA-N |

Isomeric SMILES |

CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl |

Canonical SMILES |

CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.